molecular formula C18H13N3O4 B460922 2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile

2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile

Cat. No.: B460922
M. Wt: 335.3g/mol
InChI Key: DJTRUVVBTYLDDE-UHFFFAOYSA-N
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Description

3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile is a complex organic compound featuring a spiro structure that integrates an indole and a pyrano[4,3-b]pyran moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrano[4,3-b]pyran intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and spiro compounds, such as:

Uniqueness

What sets 3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3g/mol

IUPAC Name

2'-amino-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C18H13N3O4/c1-9-7-13-14(16(22)24-9)18(11(8-19)15(20)25-13)10-5-3-4-6-12(10)21(2)17(18)23/h3-7H,20H2,1-2H3

InChI Key

DJTRUVVBTYLDDE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N

Origin of Product

United States

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